![molecular formula C12H17NO2S2 B14328399 1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene CAS No. 110468-64-9](/img/structure/B14328399.png)
1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene is an organic compound characterized by the presence of ethylsulfanyl groups and a nitrobenzene moiety
Vorbereitungsmethoden
The synthesis of 1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl mercaptan displaces the chloride ion, forming the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ethylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene can be compared with similar compounds such as:
1-[1,1-Bis(ethylsulfanyl)propyl]-4-methylbenzene: This compound has a similar structure but with a propyl group instead of an ethyl group, which can affect its reactivity and properties.
1-(Ethyldisulfanyl)-1-(ethylsulfanyl)ethane: This compound lacks the nitrobenzene moiety, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its combination of ethylsulfanyl groups and a nitrobenzene moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
110468-64-9 |
|---|---|
Molekularformel |
C12H17NO2S2 |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
1-[1,1-bis(ethylsulfanyl)ethyl]-4-nitrobenzene |
InChI |
InChI=1S/C12H17NO2S2/c1-4-16-12(3,17-5-2)10-6-8-11(9-7-10)13(14)15/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
XCIXEXYUERSQFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C)(C1=CC=C(C=C1)[N+](=O)[O-])SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14328320.png)
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)
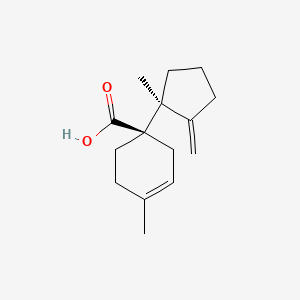


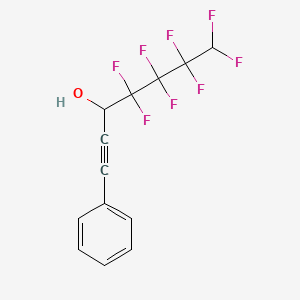

![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)
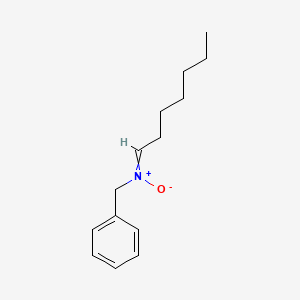

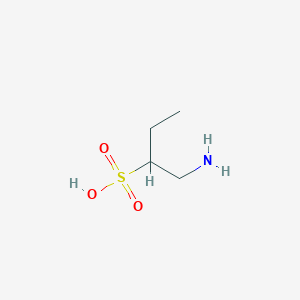
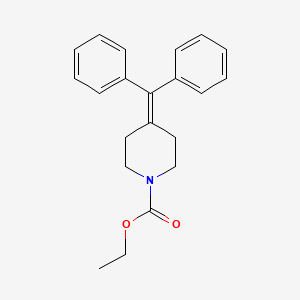
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
